N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide
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Overview
Description
N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is an organic compound with the molecular formula C13H15Cl2N It is characterized by the presence of a cyclohexane ring bonded to a carboximidamide group and a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 2,3-dichloroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)cyclohexanecarboxamide
- N-(2,3-dichlorophenyl)cyclopropanecarboxamide
- 3-acetylphenyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexane ring and the carboximidamide group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C13H16Cl2N2 |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H16Cl2N2/c14-10-7-4-8-11(12(10)15)17-13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,16,17) |
InChI Key |
SZEPFFYEEHYTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
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